Amitrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSJWNVTNUYHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 | |
| Record name | AMITROLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | AMITROLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 3-amino-1,2,4-triazole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/3-amino-1,2,4-triazole | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020076 | |
| Record name | Amitrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amitrole appears as odorless white crystals or white powder. Bitter taste. Melting point 147-159 °C. Sublimes undecomposed at reduced pressure. Used as a post-emergence herbicide., Colorless to white, crystalline powder. [herbicide] [Note: Odorless when pure.], ODOURLESS COLOURLESS CRYSTALS., Colorless to white, crystalline powder. | |
| Record name | AMITROLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Amitrole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/290 | |
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| Record name | AMITROLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | AMITROLE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/446 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Amitrole | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992), 2.6X10+5 mg/L in ethanol at 75 °C. Slightly soluble in chloroform, acetonitrile, and ethyl acetate; and insoluble in acetone, ether, hydrocarbons, In water, 2.8X10+5 mg/L at 25 °C, Solubility in water, g/l at 25 °C: 280, (77 °F): 28% | |
| Record name | SID47193690 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | AMITROLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | AMITROLE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |
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| Record name | AMITROLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Amitrole | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.138 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.138 at 20 °C, Relative density (water = 1): 1.14 (20 °C), 1.14 | |
| Record name | AMITROLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMITROLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMITROLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | AMITROLE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/446 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Amitrole | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 2.9 | |
| Record name | AMITROLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
4.41e-07 mmHg at 68 °F (NTP, 1992), 0.00000044 [mmHg], 4.4X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: (negligible), <0.000008 mmHg | |
| Record name | AMITROLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Amitrole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/290 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | AMITROLE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/446 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Amitrole | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Transparent to off white crystalline powder | |
CAS No. |
61-82-5, 65312-61-0, 65312-62-1 | |
| Record name | AMITROLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 4H-1,2,4-Triazol-3-amine | |
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| Record name | 1H-1,2,4-Triazol-5-amine | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Dihydro-3H-1,2,4-triazol-3-imine | |
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| Record name | Amitrole [ANSI:BSI:ISO] | |
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| Record name | Amitrole | |
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| Record name | Amitrole | |
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| Record name | Amitrole | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | AMITROLE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/446 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
318 °F (NTP, 1992), 159 °C, MP: 150-153 °C. /TECHNICAL GRADE/, MP: 153-159 °C. /TECHNICAL GRADE/, 318 °F | |
| Record name | AMITROLE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMITROLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | AMITROLE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/446 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Amitrole | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanisms of Action of Amitrole
Biochemical and Molecular Mechanisms
Inhibition of Enzyme Systems
Amitrole (B94729) is a well-documented inhibitor of thyroid peroxidase (TPO), an essential enzyme in the synthesis of thyroid hormones. nih.govnih.gov This inhibitory action disrupts the normal functioning of the thyroid gland, leading to a goitrogenic effect. nih.gov The mechanism involves the reversible inhibition of TPO, which is the enzyme responsible for coupling thyroid hormone precursor molecules. nih.gov Specifically, TPO enhances the combination of monoiodotyrosine with diiodotyrosine or two molecules of diiodotyrosine to form the biologically active thyroid hormones, triiodothyronine (T3) and thyroxine (T4), respectively. nih.gov
Inhibition of TPO by this compound leads to a decrease in the synthesis of T3 and T4. nih.gov This reduction in circulating thyroid hormones triggers a compensatory response from the pituitary gland, resulting in an increased secretion of thyroid-stimulating hormone (TSH). nih.gov Prolonged stimulation of the thyroid by elevated TSH levels can lead to hypertrophy and hyperplasia of the follicular cells, and ultimately, the development of thyroid tumors in laboratory animals. nih.govnih.gov
Studies have demonstrated that this compound markedly inhibits the uptake of iodine by the thyroid and the organic binding of iodine in rats. nih.gov In vitro studies using the ToxCast database have shown that this compound inhibits TPO with an IC50 of 1.76 mM and a maximal inhibition of 69.1%. epa.gov Furthermore, in studies with FRTL-5 thyroid follicular cells, this compound at concentrations of 1-100 mg/L was found to inhibit total iodide uptake. inchem.org At concentrations of 10-100 mg/L, it also significantly decreased the amount of thyroglobulin secreted into the culture medium. inchem.org The data suggests that this compound disrupts both the expression and secretion of thyroglobulin as well as iodide uptake. inchem.org
The kinetics of this inhibition have been suggested to follow a suicide mechanism, where the enzyme converts this compound into a reactive species that then inactivates the enzyme. nih.gov This is supported by the observation that this compound caused rapid inactivation of lactoperoxidase, an enzyme with similarities to TPO, only in the presence of hydrogen peroxide. nih.gov
Interactive Data Table: Effect of this compound on Thyroid Function
| Parameter | Species/System | Concentration/Dose | Observed Effect | Reference |
| Thyroid Peroxidase (TPO) | In vitro (ToxCast) | IC50: 1.76 mM | 69.1% maximal inhibition | epa.gov |
| Iodide Uptake | FRTL-5 cells | 1-100 mg/L | Inhibition of total iodide uptake | inchem.org |
| Thyroglobulin (TG) Secretion | FRTL-5 cells | 10-100 mg/L | Significant decrease in TG in culture medium | inchem.org |
| Serum T4 | Male Rat Pups | 25 mg/kg | Suppression to 45% of controls | epa.gov |
| Serum TSH | Male Rat Pups | 25 mg/kg and higher | Marked increase | epa.gov |
This compound is a known inhibitor of catalase, an antioxidant enzyme that plays a crucial role in protecting cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide into water and oxygen. cambridge.orgwikipedia.orgresearchgate.net The inhibition of endogenous catalase by this compound (often referred to as 3-amino-1,2,4-triazole or 3-AT in experimental studies) has been shown to increase the cytotoxicity of substances that generate oxidative stress, such as the amyloid-beta peptide implicated in Alzheimer's disease. wikipedia.org This suggests that the protective function of catalase requires its enzymatic activity, which is compromised by this compound. wikipedia.org
The mechanism of catalase inhibition by this compound appears to be specific, as studies have shown that it does not inhibit other enzymes involved in hydrogen peroxide detoxification, such as glutathione (B108866) peroxidase and glutathione reductase. researchgate.net In experiments using bovine catalase, the addition of 3-AT prevented the enzyme from scavenging hydrogen peroxide, leading to an increased residual rate of this reactive oxygen species in the reaction solution. researchgate.net This irreversible inactivation is dependent on the presence of hydrogen peroxide. nih.gov
In addition to catalase, this compound also inhibits the activity of other peroxidases. For instance, it has been shown to inhibit peroxidase activity in the rat thyroid and salivary glands. cambridge.org However, it is noteworthy that in some experimental systems, neither catalase nor horseradish peroxidase was found to catalyze the binding of radiolabeled this compound, suggesting that the nature of the interaction can be complex and may vary depending on the specific enzyme and conditions.
Interactive Data Table: Research Findings on this compound's Inhibition of Catalase and Peroxidase
| Enzyme | Organism/System | Key Finding | Reference |
| Catalase | Neuronal and Myeloma cell lines | Inhibition by 3-AT increases amyloid-beta toxicity | wikipedia.org |
| Catalase | Bovine liver | 3,3'-Diaminobenzidine protects catalase against irreversible inactivation by this compound plus H2O2 | nih.gov |
| Catalase | In vitro (Bovine catalase solution) | 3-AT addition increased residual hydrogen peroxide, indicating inhibition | researchgate.net |
| Peroxidase | Rat thyroid and salivary gland | This compound inhibits peroxidase activity | cambridge.org |
The effect of this compound on delta-aminolevulinic acid dehydratase (ALA-D), a key enzyme in the heme synthesis pathway, has been investigated with some conflicting results. An in vivo study in DBA mice demonstrated that intraperitoneal administration of this compound led to a reduction in the activity of hepatic ALA-D within 3 to 4 hours. cambridge.org This study also noted a concurrent decrease in the activity of hepatic catalase. cambridge.org
However, in vitro studies have suggested that this compound is not a potent inhibitor of ALA-D. cambridge.org The degree of inhibition observed in these in vitro settings was found to be dependent on various factors. This discrepancy between in vivo and in vitro results suggests that the reduction in ALA-D activity observed in living organisms might not be due to direct inhibition by this compound itself, but could be a secondary effect. ALA-D is a zinc-containing enzyme responsible for catalyzing the condensation of two molecules of aminolevulinic acid to form porphobilinogen, a precursor to heme. researchgate.netoup.com
Interactive Data Table: Findings on this compound and Delta-aminolevulinic Acid Dehydrase (ALA-D) Activity
| Study Type | Organism/System | Observation | Conclusion/Hypothesis | Reference |
| In vivo | DBA Mice (hepatic) | Reduced ALA-D activity 3-4 hours after intraperitoneal administration | This compound is capable of decreasing hepatic ALA-D activity | cambridge.org |
| In vitro | Not specified | This compound is not a potent inhibitor of ALA-D | The degree of inhibition is dependent on experimental conditions | cambridge.org |
Research has indicated that this compound can inhibit the synthesis of tryptophan in plants. cambridge.org A study by Smith and Chang in 1973 demonstrated this inhibitory effect. cambridge.org Further in vitro experiments with an enzyme preparation also showed that this compound inhibited tryptophan synthesis, leading the researchers to suggest that the metabolism of this compound might follow a pathway similar to that of tryptophan synthesis. cambridge.org Tryptophan is an essential aromatic amino acid synthesized from chorismate via the shikimate pathway and serves as a precursor for numerous secondary metabolites, including the plant hormone auxin.
It is important to note that a significant body of research on the herbicidal mechanism of action of this compound has focused on its inhibition of an enzyme in the histidine biosynthesis pathway, namely imidazoleglycerol-phosphate dehydratase. nih.govepa.govwho.int This has been considered a primary site of action in plants and microorganisms. who.int However, the evidence for the direct inhibition of tryptophan synthesis provides another facet to the biochemical effects of this compound in plants.
Interactive Data Table: Research on this compound and Tryptophan/Histidine Synthesis
This compound has been shown to interfere with the synthesis of heme in hepatic microsomes and the induction of cytochrome P-450 enzymes. cambridge.org The cytochrome P-450 enzyme system is a major component of phase I metabolism of various xenobiotics. researchgate.net
Research has demonstrated that this compound can inhibit the inductive effect of compounds like phenobarbital (B1680315) on hepatic microsomal cytochrome P-450. cambridge.org This inhibition is linked to its effect on heme synthesis. Heme is a crucial prosthetic group for cytochrome P-450 enzymes. oup.com this compound has been found to inhibit the incorporation of iron into rat hepatic microsomes and to block microsomal heme synthesis. cambridge.org This suggests that this compound's interference with cytochrome P-450 induction is a consequence of its disruption of the heme biosynthetic pathway. The proposed mechanism is an inhibition of the second step in hepatic heme synthesis. nih.gov
Interactive Data Table: Effects of this compound on Heme Synthesis and Cytochrome P-450
| Process | Organism/System | Specific Effect | Reference |
| Cytochrome P-450 Induction | Rat liver (in vivo) | Inhibits the inductive effect of phenobarbital | cambridge.org |
| Microsomal Heme Synthesis | Rat liver (in vivo) | Inhibits microsomal heme synthesis | cambridge.org |
| Iron Incorporation | Rat hepatic microsomes (in vivo) | Inhibits the incorporation of iron (59FeCl3) | cambridge.org |
Impact on Cellular Processes
There is some evidence to suggest that this compound may act as an uncoupler of oxidative phosphorylation, a process that is fundamental to cellular energy production. nih.gov Uncouplers disrupt the link between electron transport and ATP synthesis in mitochondria, causing the energy from respiration to be released as heat rather than being stored in ATP. One study observed that in the bacterium Azotobacter, this compound stimulated respiration while simultaneously inhibiting growth, a phenomenon that could be explained by the uncoupling of oxidative phosphorylation. nih.gov It is important to note that this finding in a specific bacterium may not be universally applicable to all organisms.
Table 5: Postulated Effect of this compound on Oxidative Phosphorylation
| Organism | Observed Effect | Postulated Mechanism | Reference |
| Azotobacter | Stimulated respiration and inhibited growth. | Possible uncoupling of oxidative phosphorylation. | nih.gov |
Table 6: Effect of this compound on Glucosamine (B1671600) Synthesis in Algae
| Organism | Effect of this compound | Reference |
| Algae | Stimulation of glucosamine synthesis. | nih.gov |
Effects on Photosynthetic Activity
This compound significantly disrupts photosynthetic activity in plants primarily by inhibiting carotenoid biosynthesis. epa.gov4farmers.com.au Carotenoids serve a crucial photoprotective role by quenching excess light energy and preventing the photodestruction of chlorophyll (B73375). nih.gov The inhibition of carotenoid synthesis by this compound leaves chlorophyll vulnerable to damage from high light intensity. nih.govresearchgate.net
Research on etiolated wheat seedlings demonstrated that this compound treatment prevented normal carotenogenesis, leading to the accumulation of carotenoid precursors such as phytoene, phytofluene, and ζ-carotene. nih.govresearchgate.net While this compound did not directly interfere with the synthesis of protochlorophyllide (B1199321) or its conversion to chlorophyllide, the chlorophyll that did form was unstable. nih.govresearchgate.net In the presence of low light, chlorophyll could accumulate in treated plants, but it was rapidly destroyed under high illumination. nih.govresearchgate.net This photodestruction of chlorophyll, along with consequent disruption of the chloroplast structure, leads to visible symptoms like bleaching and chlorosis, ultimately inhibiting photosynthesis. 4farmers.com.aunih.gov The visual effects of this process, such as bleaching followed by browning and loss of photosynthetic areas, typically appear within 14 to 21 days of application. 4farmers.com.au
Table 1: Effects of this compound on Photosynthesis Precursors in Wheat Seedlings
| Precursor | Effect of this compound Treatment | Reference |
|---|---|---|
| Phytoene | Accumulation | nih.gov, researchgate.net |
| Phytofluene | Accumulation | nih.gov, researchgate.net |
| ζ-carotene | Accumulation | nih.gov, researchgate.net |
| Protochlorophyllide | No interference with synthesis | nih.gov, researchgate.net |
| Chlorophyllide | No interference with conversion | nih.gov, researchgate.net |
Physiological and Whole-Organismal Mechanisms
In animal models, this compound is known to induce significant changes in the thyroid gland, specifically causing its enlargement (goiter) through cellular hypertrophy and hyperplasia. who.int This effect has been observed in both rats and mice. who.int The underlying mechanism is the inhibition of the enzyme thyroid peroxidase (TPO), which is essential for the synthesis of thyroid hormones. who.intnih.gov
Studies have shown that continuous administration of this compound leads to these morphological changes. For instance, feeding rats a diet with 100 mg/kg of this compound resulted in goiter development within three months. who.int In female rats receiving 2.5 mg/mL of this compound in their drinking water, a noticeable increase in thyroid size occurred after just three days, with the gland doubling in size by day ten. who.int The hyperplasia induced by this compound is characterized as diffuse, which is consistent with stimulation by thyroid-stimulating hormone (TSH). who.int This contrasts with the multifocal hyperplasia that might be induced by a genotoxic carcinogen. who.int Research in FRTL-5 rat thyroid cells showed that while this compound did not significantly affect cell proliferation, it did increase the transcription of the thyroglobulin (tg) gene and inhibited total iodide uptake, both crucial steps in thyroid hormone synthesis. nih.gov
Table 2: Research Findings on this compound-Induced Thyroid Changes
| Study Subject | Administration Details | Observed Effects | Time Frame | Reference |
|---|---|---|---|---|
| Male Wistar Rats | 0.1% in drinking water | Rapid rise in TSH, thyroid hypertrophy and hyperplasia | Peaked at 3-4 months | who.int |
| Female Rats | 2.5 mg/mL in drinking water | Small increase in thyroid size; doubled by day 10 | 3-10 days | who.int |
| Rats (each sex) | 100 mg/kg in diet | Development of goiter | Within 3 months | who.int |
| FRTL-5 Cells | 1-100 mg/L | Increased tg gene transcription, inhibited iodide uptake | Not specified | nih.gov |
This compound disrupts the delicate balance of the hypothalamic-pituitary-thyroid (HPT) axis, a critical neuroendocrine feedback system that regulates metabolism. nih.govwikipedia.org The HPT axis functions through a feedback loop: the hypothalamus releases thyrotropin-releasing hormone (TRH), which signals the pituitary gland to release thyroid-stimulating hormone (TSH). wikipedia.org TSH then stimulates the thyroid gland to produce thyroxine (T4) and triiodothyronine (T3). wikipedia.org When levels of T3 and T4 are low, the hypothalamus and pituitary increase TRH and TSH production, respectively. wikipedia.org
By inhibiting thyroid peroxidase, this compound blocks the synthesis of T4 and T3. who.intnih.gov This reduction in circulating thyroid hormones is detected by the hypothalamus and pituitary gland, leading to a compensatory and strong activation of the HPT axis. nih.govwikipedia.org The result is a significant and rapid increase in the secretion of TSH as the body attempts to stimulate the under-producing thyroid gland. who.intnih.gov Studies on perinatal exposure in rats demonstrated that this compound led to dose-dependent reductions in serum T4 concentrations in both dams and their offspring, which was accompanied by a strong activation of the HPT axis. nih.gov This disruption can, in turn, affect thyroid hormone-mediated gene expression in other parts of the body, such as the brain. nih.gov
A primary phytotoxic effect of this compound is the inhibition of root elongation. nih.govnih.govcore.ac.uk This effect has been documented in various plant species, including Arabidopsis thaliana and corn seedlings. nih.govcapes.gov.br Notably, the inhibition of root growth occurs at lower concentrations of this compound than those required to produce the characteristic bleaching of leaves, suggesting it is a more sensitive and potentially primary site of action. nih.govnih.govcore.ac.uk
In studies with Arabidopsis thaliana, root elongation was found to be approximately five times more sensitive to this compound than the inhibition of pigment accumulation. core.ac.uk Unlike the bleaching effect, which is dependent on light, the inhibition of root elongation by this compound is nearly light-independent and occurs in total darkness. core.ac.uk In corn seedlings, treatment with this compound at 1.68 kg/ha resulted in a 40% inhibition of root growth. capes.gov.br This direct impact on the root system distinguishes its primary mechanism from other herbicides that might primarily target photosynthetic processes in the shoot. core.ac.ukcapes.gov.br
Environmental Fate and Ecotoxicology of Amitrole
Environmental Degradation Pathways
The degradation of amitrole (B94729) in the environment occurs through both biotic and abiotic processes, although the relative importance of these pathways can vary depending on the environmental compartment.
Microbial Degradation in Soil
Microbial degradation is considered a major route for this compound breakdown in soil. who.intinchem.org Studies have shown that bacteria capable of degrading this compound exist in soil, and the herbicide can serve as a sole nitrogen source for these microorganisms, though not as a sole carbon source. who.int Evidence supporting the significance of microbial activity includes the observation of little to no breakdown in sterilized soil studies. who.intinchem.org
The rate of microbial degradation in soil is variable and influenced by factors such as soil type, temperature, and moisture levels. who.intoregonstate.edu In warm, moist soil, microbial breakdown can take approximately 2 to 3 weeks. orst.eduimtrade.com.au Laboratory studies have indicated aerobic soil half-lives typically ranging from 22 to 26 days. nih.govnih.govepa.govepa.gov Field dissipation studies have shown slightly shorter dissipation times (DT50) of 17 to 21 days in some locations, which align well with laboratory aerobic soil metabolism half-lives. epa.gov However, one field study suggested a longer half-life of about 100 days in a test clay, indicating that lower temperatures and different soil moisture levels can slow down degradation. who.intinchem.org
While microbial degradation is generally considered primary, some research suggests that chemical processes, potentially mediated by free radicals, might play a larger role in the degradation of this compound in certain soils, with microbial involvement being indirect. cambridge.org
Data on this compound Half-Lives in Soil:
| Study Type | Conditions | Half-Life (approximate) | Source |
| Laboratory (Aerobic) | Varied soil types, 22-26°C | 22-26 days | nih.govnih.govepa.govepa.gov |
| Field | Clay soil, lower temperature/moisture | ~100 days | who.intinchem.org |
| Laboratory (Aerobic) | 22°C, sandy-loamy sand | 20.5 - 25.9 days | europa.eu |
| General Soil | Warm, moist soil | 2-3 weeks | orst.eduimtrade.com.au |
| General Soil | - | 14 days | orst.eduimtrade.com.au |
Abiotic Degradation Mechanisms
Abiotic mechanisms also contribute to the degradation of this compound in the environment, although their importance relative to microbial degradation can vary.
Free Radical-Mediated Degradation
The action of free radicals has been proposed as an abiotic mechanism for this compound degradation. who.intinchem.org Studies involving free radical-generating systems, such as riboflavin (B1680620) with light or an ascorbate-copper reagent (Fenton's reagent), have demonstrated the oxidation of this compound. who.int This process can lead to ring cleavage, the loss of carbon dioxide, and the production of products like urea, cyanamide, and potentially molecular nitrogen. who.int this compound degradation has been observed to occur rapidly in several free radical generating chemical systems. cambridge.org The degradation mechanism can involve the attack of hydroxyl radicals on the ring structure. researchgate.net
Photolytic Degradation
Photolytic degradation, or breakdown by light, is generally considered a minor route of loss for this compound, particularly in soil. orst.eduimtrade.com.au this compound is reported to be stable to photodegradation in water with a half-life of more than one year in distilled water. who.intinchem.org However, photodegradation can occur in the presence of photosensitizers like humic acid, which can reduce the half-life significantly to about 7.5 hours in water. who.intinchem.org On soil, this compound photodegrades slowly, with a reported half-life of greater than 30 days in one study. epa.govepa.gov Direct UV photolysis of this compound has been shown to be ineffective due to its low molar absorption. researchgate.net Photocatalytic degradation using substances like fulvic acid or iron(III) aquacomplexes under UV or sunlight irradiation can lead to this compound degradation through the generation of reactive oxygen species, including singlet oxygen and hydroxyl radicals. researchgate.netnih.gov
Data on this compound Photodegradation Half-Lives:
| Medium | Conditions | Half-Life (approximate) | Source |
| Distilled Water | Without photosensitizers | > 1 year | who.intinchem.org |
| Water | With humic acid (photosensitizer) | 7.5 hours | who.intinchem.org |
| Soil (Sandy Loam) | Artificial light (xenon arc lamp), 12-hour photoperiod | > 30 days | epa.gov |
| Water (pH 7) | Sterile buffer, artificial light (extrapolated) | 204 days | epa.gov |
| Water (pH 9) | Sterile buffer, artificial light (extrapolated) | 761 days | epa.gov |
Hydrolysis
This compound is reported to be resistant to hydrolysis. who.int Abiotic hydrolysis is not considered a significant degradation process for this compound. epa.govepa.gov Studies have shown that this compound is stable in sterile aqueous buffer solutions at various pH levels (5, 7, and 9) over periods of 30 to 34 days, with no observed hydrolytic degradation. epa.gov
Mineralization to Carbon Dioxide
Mineralization, the complete breakdown of a compound into inorganic substances like carbon dioxide, is an important fate for this compound, particularly under aerobic conditions in soil. who.intnih.gov Laboratory studies using radio-labelled this compound have indicated degradation to CO2 with half-lives ranging between 2 and 30 days. who.intinchem.org In aerobic soil environments, mineralization is considered the main degradation pathway. nih.gov Studies have shown that a significant percentage of the applied radioactivity from radio-labelled this compound can be released as CO2 over time. europa.euinchem.org For example, one study showed approximately 69% of the radio-label was released as CO2 in 20 days by non-sterilized soil. inchem.org Mineralization rates can be influenced by soil moisture content. researchgate.net
In water/sediment systems, the mineralization of this compound appears to be lower compared to aerobic soil experiments. nih.gov While mineralization to carbon dioxide occurs, studies on photocatalytic degradation have shown that the conversion of nitrogen atoms in this compound to ammonium (B1175870) or nitrate (B79036) ions can be relatively low, indicating that a considerable amount of nitrogen may be retained in intermediate products. nih.gov Between 10% and 34% of this compound was mineralized to carbon dioxide in one photocatalysis study. researchgate.net
Ecotoxicological Impact Studies
Effects on Soil Organisms
The impact of this compound on soil organisms, including microorganisms and invertebrates, has been investigated to understand its potential ecotoxicological effects in the terrestrial environment.
Soil Microorganisms and Respiration
Soil microorganisms play a crucial role in nutrient cycling and the degradation of organic matter and chemicals. Studies have examined the effects of this compound on soil microbial populations and their activity, such as respiration.
Research indicates that this compound generally does not have significant adverse effects on soil microorganisms and respiration at typical application rates. For instance, no effects on nitrification or soil respiration were observed at concentrations of 100 mg active ingredient (a.i.) per kg dry soil, which is five times the maximum recommended application rate. who.intinchem.org Bacteria from soil, including nitrogen-fixing Rhizobium and cellulolytic bacteria, were unaffected by this compound at concentrations of 20 mg/litre medium and 150 mg/kg, respectively. who.intinchem.org While some studies on other herbicides have shown decreased microbial respiration, this does not appear to be a general effect of this compound at environmentally relevant concentrations. researchgate.netnih.gov
Some studies suggest that microbial degradation is the major route of this compound breakdown in soil. orst.eduwho.intinchem.org Bacteria capable of degrading this compound have been isolated, and the herbicide can serve as a sole nitrogen source for these bacteria, but not a sole carbon source. who.intinchem.org However, some research also suggests that chemical processes, potentially involving free radicals, may contribute significantly to this compound degradation in soil, with microbial involvement being indirect in some cases. cambridge.org
Soil Invertebrates (e.g., Earthworms, Nematodes)
Soil invertebrates, such as earthworms and nematodes, are important components of soil ecosystems, contributing to soil structure and decomposition. The toxicity of this compound to these organisms has been evaluated.
Earthworms appear to be relatively tolerant to this compound. Studies on juvenile earthworms (Allolobophora caliginosa) exposed to this compound-T at concentrations up to 100 mg this compound/kg soil showed no effect on growth or mortality. who.int Similarly, red earthworms (Eisenia foetida) exposed to this compound SP 50 at concentrations up to 1000 mg formulation/kg soil (equivalent to 488 mg a.i./kg) for 14 days also showed no reported effects. who.int The no-observed-effect concentration (NOEC) for Eisenia foetida was reported as 1000 mg formulation/kg. who.int The acute ecotoxicity to earthworms is generally considered moderate. herts.ac.uk
Effects on nematodes have been observed, but typically at higher concentrations. For example, this compound at a concentration of 184 mg/kg reduced the survival of the nematode Acrobeloides buetschlii by 50%, and almost complete mortality occurred at 600 mg/kg. who.int Malformed larvae were also common at an intermediate concentration of 300 mg/kg. who.int
Carabid beetles (Poecilus cupreus) were unaffected after being sprayed directly with this compound at a rate equivalent to 30 kg/ha . who.int
Effects on Aquatic Organisms
This compound can enter aquatic environments through runoff or direct application for aquatic weed control. Its effects on various aquatic organisms, including invertebrates, fish, and amphibian larvae, have been studied.
Aquatic Invertebrates (e.g., Daphnia magna)
Aquatic invertebrates, such as Daphnia magna (water flea), are commonly used as indicator species for assessing the toxicity of chemicals in aquatic ecosystems.
Most aquatic invertebrates show high tolerance to technical this compound, with LC50 values generally above 10 mg/litre. who.int However, Daphnia magna appears to be more sensitive. The acute 48-hour EC50 (immobilization) for Daphnia magna has been reported in several studies, with values ranging from 1.5 mg/litre to 23 mg/kg (equivalent to mg/litre). who.intherts.ac.uknufarm.com One study reported an EC50 of 1.54 mg/litre in a 48-hour acute toxicity study following OECD guidelines. who.int Another reported an EC50 of 6 mg/l for Daphnia magna in a 48-hour acute toxicity test. nufarm.com A value of 6.1 mg/L for acute 48-hour EC50 (immobilisation) for Daphnia magna is also reported. herts.ac.ukapparentag.com.au The acute ecotoxicity to Daphnia magna is considered moderate. herts.ac.uk
Data Table: Acute Toxicity of this compound to Daphnia magna
| Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
| EC50 (Immobilization) | 1.5 | 48 hours | who.int |
| EC50 (Immobilization) | 1.54 | 48 hours | who.int |
| IC50 (Immobilization) | 23 | 26 hours | who.int |
| EC50 (Immobilization) | 6 | 48 hours | nufarm.com |
| EC50 (Immobilization) | 6.1 | 48 hours | herts.ac.ukapparentag.com.au |
| EC50 (Immobilization) Static | 16 - 21 | 48 hours | fishersci.iefishersci.com |
Longer-term studies on the chronic effects of this compound on aquatic invertebrates, specifically Daphnia magna, are required for a complete risk assessment. epa.govepa.gov The chronic ecotoxicity to Daphnia magna is considered moderate. herts.ac.uk
Fish and Amphibian Larvae
Fish and amphibian larvae represent higher trophic levels in aquatic ecosystems, and their sensitivity to this compound has been evaluated.
Fish and amphibian larvae generally show tolerance to this compound, with LC50 values typically above 40 mg/litre. who.intinchem.org For instance, 96-hour LC50 values for several freshwater fish species range from 65 to 410 mg/L. waterquality.gov.au Studies on bluegill sunfish (Lepomis macrochirus) reported LC50 values greater than 1000 mg/L after 96 hours of exposure. epa.gov Young rainbow trout (Oncorhynchus mykiss) survived an this compound concentration of 25 mg/litre for 21 days. who.int A 21-day semi-static test on rainbow trout at 100 mg/litre showed no deaths or toxic signs, with the NOEC reported as 100 mg/litre. who.int Fathead minnows (Pimephales promelas) had a 96-hour LC50 of >100 mg/L. who.int
Data Table: Acute Toxicity of this compound to Freshwater Fish
| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
| Various species | LC50 | 65 - 410 | 24-96 hours | waterquality.gov.au |
| Bluegill Sunfish | LC50 | > 1000 | 96 hours | epa.gov |
| Rainbow Trout | LC50 | > 1000 | 96 hours | nufarm.com |
| Fathead Minnow | LC50 | > 100 | 96 hours | who.int |
| Poecilia reticulata | LC50 | = 410 | 96 hours | fishersci.iefishersci.com |
| Pimephales promelas | LC50 | > 100 | 96 hours static | fishersci.iefishersci.com |
| Lepomis macrochirus | LC50 | > 10 | 96 hours static | fishersci.iefishersci.com |
| Oncorhynchus mykiss | LC50 | > 100 | 96 hours static | fishersci.iefishersci.com |
Amphibian larvae can be affected by this compound, and studies have explored not only direct toxicity but also behavioral impacts. A study on common frog tadpoles (Rana temporaria) exposed to this compound at concentrations ranging from 0.01 to 10 mg/L showed altered behavior, including increased refuge use and decreased movement, even at lower concentrations (0.01, 0.1, and 1 mg/L) in the absence of a predator. nih.gov In the presence of a predator (larval spotted salamander, Salamandra salamandra), higher this compound concentrations (1 and 10 mg/L) resulted in the loss of anti-predator behavioral responses. nih.gov However, this lack of anti-predator behavior did not necessarily increase their vulnerability to predation in that specific study, as this compound also appeared to have detrimental effects on the predatory behavior of the salamander larvae. nih.gov A 96-hour LC50 of 3. 0 mg/litre for this compound as Weedazol TL Plus was reported for 1-2 week old tadpoles of the Australian frog Adelotus brevis. who.int
Chronic risk to freshwater fish cannot be fully assessed due to the lack of available fish life-cycle data. epa.gov
Bioaccumulation Potential in Aquatic Organisms
Bioaccumulation refers to the accumulation of a chemical in an organism over time. The potential for this compound to bioaccumulate in aquatic organisms is considered low. orst.eduapparentag.com.au
This is primarily attributed to its high water solubility and very low octanol-water partition coefficient. orst.eduwho.int These properties suggest that this compound does not readily partition into fatty tissues, where many persistent organic pollutants accumulate. Therefore, significant bioaccumulation of this compound or its transport through aquatic food chains is not expected. nih.govorst.eduwho.intinchem.org
Effects on Terrestrial Vertebrates
Birds
Studies indicate that this compound is considered practically non-toxic to avian species on both an acute oral and subacute basis. epa.gov The acute risk to non-target birds is predicted to be low. epa.gov For birds, the LC50 values used in risk calculations were greater than the highest dose tested (5,000 ppm). epa.gov However, chronic risk to birds cannot be fully assessed at this time because avian reproduction data are not available and are required for a complete risk assessment. epa.gov
| Species | Acute Toxicity Endpoint | Value | Citation |
| Mallard Ducks | LD50 (oral) | 2000 mg/kg | orst.edu |
| Avian Species | Acute Oral | Practically non-toxic | epa.gov |
| Avian Species | Subacute | Practically non-toxic | epa.gov |
| Upland Game Birds | Acute Toxicity | Practically nontoxic | orst.edu |
Mammals
This compound is practically non-toxic to small mammals on an acute oral basis. epa.gov However, chronic risk to mammals has been identified. epa.gov Based on an acceptable two-generation rat reproduction study, the use of this compound has the potential for chronic risk to mammalian species and may chronically affect endangered mammalian species. epa.gov Risk quotients for small herbivores and insectivores exceeded the levels of concern for endangered species and restricted use by small margins. epa.gov
| Species | Acute Toxicity Endpoint | Value | Citation |
| Small Mammals | Acute Oral | Practically non-toxic | epa.gov |
Effects on Non-Target Plants and Algae
This compound's broad-spectrum plant control, stemming from its mode of action (inhibition of carotenoid synthesis), suggests that exposure may impact non-target plants. epa.gov
Growth Inhibition in Algae (e.g., Selenastrum)
Various unicellular algae have been tested for growth-inhibiting effects from this compound. inchem.org Growth inhibition of Selenastrum was reported as a sensitive effect at concentrations of 0.2 - 0.5 mg this compound/litre. inchem.org this compound at lower doses was generally ineffective on the growth of Anabaena flos aquae and Phormidium fragile, while higher doses were inhibitory. schweizerbart.de It arrested chlorophyll-a biosynthesis in Phormidium but stimulated it in Anabaena up to 1.2 ppm. schweizerbart.de Lower and moderate levels (up to 3.6 ppm) induced carbohydrate accumulation in both algae. schweizerbart.de Total nitrogen content was stimulated in Anabaena at all doses but remained unchanged in Phormidium. schweizerbart.de The toxic effects on these algae were at least partially attributed to inhibitory effects on protein synthesis from soluble nitrogen. schweizerbart.de
| Algal Species | Effect | Concentration Range (mg/L or ppm) | Citation |
| Selenastrum | Growth Inhibition | 0.2 - 0.5 mg/L | inchem.org |
| Anabaena flos aquae | Growth Inhibition | Higher doses inhibitory | schweizerbart.de |
| Anabaena flos aquae | Chlorophyll-a | Stimulative up to 1.2 ppm | schweizerbart.de |
| Anabaena flos aquae | Carbohydrate Accum. | Induced up to 3.6 ppm | schweizerbart.de |
| Anabaena flos aquae | Total Nitrogen | Stimulated at all doses | schweizerbart.de |
| Phormidium fragile | Growth Inhibition | Higher doses inhibitory | schweizerbart.de |
| Phormidium fragile | Chlorophyll-a | Biosynthesis arrested | schweizerbart.de |
| Phormidium fragile | Carbohydrate Accum. | Induced up to 3.6 ppm | schweizerbart.de |
| Phormidium fragile | Total Nitrogen | Unchanged at all doses | schweizerbart.de |
Nodulation in Legumes
Herbicides, including this compound, can affect biological nitrogen fixation in legumes by impacting nodulation or the nitrogen-fixing efficiency of the plants. amazonaws.com As concentrations of this compound in the rooting environment increased from 0 to 20 mg a.i./ha, nodulation in subterranean clover decreased linearly. amazonaws.comalanplewis.comresearchgate.net Inoculation with Rhizobium trifolii TA1 that had been grown in the presence of this compound and then washed free of the herbicide decreased nodulation of sub-clover, suggesting that this compound may physiologically influence the nodulating potential of certain Rhizobium strains. alanplewis.com
| Legume Species | Effect on Nodulation | Concentration Range (mg a.i./ha) | Research Finding | Citation |
| Subterranean Clover | Decreased Nodulation | 0 to 20 mg a.i./ha | Nodulation decreased linearly with increasing concentration. | amazonaws.comalanplewis.comresearchgate.net |
| Subterranean Clover | Decreased Nodulation | Not specified | Inoculation with Rhizobium trifolii exposed to this compound decreased nodulation. | alanplewis.com |
Terrestrial and Semi-Aquatic Plants
The available information indicates that this compound affects the vegetative vigor of both monocots and dicots at very low levels (<0.01 lbs ai/A). epa.gov Based on typical use rates, risk quotients for terrestrial and semi-aquatic plants exceed the levels of concern (1.0). epa.gov Risk quotients are based on EC25 values from vegetative vigor studies on sensitive plants like wheat (monocot) and pepper (dicot). epa.gov Risks to non-target plants from runoff were not determined with certainty due to limited plant toxicity data, specifically the lack of seedling emergence data. epa.gov Additional terrestrial (seedling emergence) and aquatic plant testing (all five species) is required to confirm and complete the risk assessment for non-target terrestrial and aquatic plants. epa.gov
| Plant Type | Effect | Sensitivity Level | Risk Quotient Exceedance | Citation |
| Monocots and Dicots | Vegetative Vigor | Very low levels | Yes | epa.gov |
| Terrestrial Plants | Overall Risk | Sensitive | Yes | epa.gov |
| Semi-Aquatic Plants | Overall Risk | Sensitive | Yes | epa.gov |
| Wheat (monocot) | Vegetative Vigor | Most sensitive | N/A | epa.gov |
| Pepper (dicot) | Vegetative Vigor | Most sensitive | N/A | epa.gov |
Toxicological Studies and Health Risk Assessment of Amitrole
Mammalian Toxicity and Metabolism
The main effects of amitrole (B94729) in subchronic and chronic studies in rats are observed in the thyroid who.int. High doses of this compound have also been shown to cause liver tumors in mice and thyroid and liver tumors in rats who.intiarc.fr. A marginal increase in pituitary adenomas has also been observed in female rats at the highest dose tested iarc.frnih.gov.
Absorption, Distribution, and Excretion Kinetics
Following oral administration, this compound is readily absorbed from the gastrointestinal tract in mammals inchem.org. Absorption from the gastrointestinal tract is rapid and complete when ingested orst.edu. In rats, peak plasma levels were reached within 40 to 60 minutes after oral administration fao.org.
This compound is rapidly distributed throughout most body tissues after absorption inchem.orgdguv.de. Maximum radioactivity in tissues is generally reached within one hour and starts to decrease 3-4 hours after dosing inchem.org. A minor portion remains bound in tissues like bone marrow and brain dguv.de. The half-life for elimination from organs such as the heart, lungs, spleen, testes, and brain was approximately 2.5 hours in rats iarc.frdguv.de.
This compound is rapidly excreted from the body, primarily as the parent compound inchem.orginchem.org. The majority of excretion occurs within the first 24 hours who.intinchem.org. In rats, 70-96% of radioactivity was excreted in the urine within the first 24 hours after oral administration inchem.org. The major elimination route is renal, with 91-98% excreted in the urine after oral administration fao.org. Faecal elimination accounts for a small and variable amount, typically less than 6% of the dose fao.orginchem.orgfao.org. Excretion via urine also occurs rapidly following inhalation exposure who.int.
Data Table: Excretion of this compound in Rats
| Route of Administration | Timeframe | Percentage Excreted in Urine | Percentage Excreted in Faeces | Reference |
| Oral | First 24 hours | 70-96% | Small, variable amount | inchem.org |
| Oral | Within 48 hours | >87% | <6% | fao.org |
| Oral | Within 48-72 hours | 91-98% | 1.6-6.3% | fao.org |
| Intraperitoneal | Within 24 hours | >90% (unchanged) | Not specified | inchem.org |
| Inhalation | Rapid | Majority | Not specified | who.int |
Biotransformation and Metabolite Identification in Mammals
Limited metabolic transformation of this compound occurs in mammalian species who.intinchem.org. In mice, tissue residues were identified mainly as unchanged this compound who.intinchem.org. Studies in rats have revealed unchanged this compound along with one or more unidentified metabolites in liver residues and urine who.intinchem.orginchem.orgepa.gov.
In rats, 70-96% of the excreted radioactivity in urine was unchanged this compound inchem.org. One metabolite was isolated from rat urine, representing approximately 20% of the total radioactivity inchem.org. Another study in rats detected two unidentified metabolites in the urine who.intinchem.org. A mercapturic acid derivative has been identified as a predominant metabolite in rat urine, accounting for 2-7% of the administered dose at lower exposure levels fao.orginchem.org. Small amounts of 3-amino-5-mercapto-1,2,4-triazole (B94436) have also been detected inchem.org. Biotransformation to volatile metabolites, such as carbon dioxide, is negligible fao.orginchem.org.
Studies on the metabolism of plant metabolites of this compound in rats showed that one metabolite was excreted rapidly in the urine, mainly unchanged, while another was excreted much more slowly, apparently unchanged, primarily in the faeces who.intinchem.org.
Organ-Specific Toxicity Studies
Animal studies have indicated that the primary targets of this compound toxicity are the thyroid and liver orst.edu.
Thyroid Gland Effects
The thyroid gland is a major target organ for this compound toxicity in mammals epa.govwho.intiarc.frnih.govinchem.orgdnacih.com. This compound is goitrogenic, causing thyroid hypertrophy and hyperplasia, depletion of colloid, and increased vascularity who.int. These changes precede the development of thyroid neoplasia in long-term experiments in rats who.int. This compound inhibits the production of thyroid hormones T3 and T4, which stimulates the pituitary gland to produce more thyroid stimulating hormone (TSH), leading to increased thyroid weight who.int. This interference with thyroid hormone synthesis and the resulting continuous stimulation by elevated TSH levels are thought to be related to the carcinogenic effect of this compound on the thyroid who.intiarc.fr.
In a two-generation rat reproduction study, increased thyroid weights and histopathological lesions were observed in pups fao.org. Histopathological changes in the thyroid, including small follicles, decreased colloid content, and follicular epithelial hypertrophy, were observed in rats at dietary concentrations as low as 15 ppm fao.org. A no-observed-adverse-effect level (NOAEL) of 2 mg/kg in the diet of rats has been based on thyroid hyperplasia who.int.
Data Table: this compound Effects on Rat Thyroid
| Dietary Concentration (ppm) | Effect Observed | Reference |
| 15 | Slight increase in severity of thyroid histopathological changes (small follicles, decreased colloid, follicular epithelial hypertrophy) | fao.org |
| 100 | Cystic dilatations of follicles, highly increased number of thyroid tumors | nih.gov |
| 100 (in drinking water) | Thyroid hyperplasia | inchem.org |
| 1000, 10000 | Reduced body-weight gain, reduced food consumption (thyroid not examined histologically) | inchem.org |
Liver Effects
This compound has been shown to induce liver tumors (hepatocellular tumors) in mice and rats after oral administration iarc.frnih.gov. In mice, high doses of this compound caused liver tumors who.int. Histological examination of the liver in rats fed this compound at 0.1% and above in the diet for 63 days revealed vacuolation of liver cells inchem.org. Several studies have indicated that this compound inhibits the activity of various liver enzymes orst.edu.
In a study with male albino mice given this compound in drinking water for 30 days, light microscopy revealed dose-related hypertrophy of hepatocytes, increased pyknotic nucleoli, increased vacuoles, and lipid droplets in the cytoplasm iarc.fr. Electron microscopy showed a dose-related proliferation of smooth endoplasmic reticulum iarc.fr.
Data Table: this compound Effects on Mouse Liver (30 days in drinking water)
| Dietary Concentration (%) | Light Microscopy Findings | Electron Microscopy Findings | Reference |
| 0.5 | Dose-related hypertrophy of hepatocytes, increased pyknotic nucleoli, increased vacuoles and lipid droplets | Dose-related proliferation of smooth endoplasmic reticulum | iarc.fr |
| 1 | Dose-related hypertrophy of hepatocytes, increased pyknotic nucleoli, increased vacuoles and lipid droplets | Dose-related proliferation of smooth endoplasmic reticulum | iarc.fr |
| 2 | Dose-related hypertrophy of hepatocytes, increased pyknotic nucleoli, increased vacuoles and lipid droplets | Dose-related proliferation of smooth endoplasmic reticulum | iarc.fr |
Pituitary Gland Effects
Studies in rats have indicated effects on the pituitary gland. Dietary administration of this compound marginally increased the incidence of benign pituitary-gland tumors (adenoma) in female rats at the highest dose tested iarc.frnih.gov. In a study evaluating carcinogenicity, a dose-unrelated increase in hemorrhages and hyperemias in the pituitary gland was observed in rats at 100 ppm nih.gov. At this concentration, a highly increased number of pituitary gland tumors was also observed in rats nih.gov.
Kidney Effects
Studies in rats have shown that after oral administration of radiolabelled this compound, the label accumulates in various tissues, including the kidney iarc.fr. Within a few hours of dosing, tissue levels begin to decrease nih.gov. Histological examination in rats fed high dietary levels of this compound for 63 days revealed vacuolation of liver cells, but the kidneys were proportionately smaller in rats where reduced growth was noted inchem.org. A distribution study in rats showed increasing density of radiolabel in the kidneys at 8 hours post-administration, with minor amounts remaining in the renal cortex at 24 and 48 hours inchem.org. While this compound is primarily excreted unchanged in the urine, suggesting kidney involvement in its elimination, specific detailed findings on adverse kidney effects beyond the presence of the compound and proportional size reduction at high doses are not extensively highlighted in the provided search results.
Lung and Other Tissues
This compound is rapidly absorbed from the lung iarc.frinchem.org. A case report described a man who developed diffuse, asymmetrical, severe alveolar damage in the lungs after spraying an this compound formulation in a strong head-wind, which was reversed by corticosteroid administration iarc.fr. This suggests potential acute respiratory effects under high exposure conditions.
After intravenous or intragastric administration of radiolabelled this compound to mice, the label accumulated in bone marrow, spleen, thymus, liver, and gut mucosa iarc.fr. In rats, the label disappeared from the heart, lung, spleen, testis, and brain with a half-time of approximately 2.5 hours after an oral dose iarc.fr.
Genotoxicity and Carcinogenicity Research
Research into the genotoxicity and carcinogenicity of this compound has been extensive, particularly in experimental animals.
Carcinogenicity Assessments in Experimental Animals
This compound has been extensively tested for carcinogenicity in various experimental animals, including mice, rats, and hamsters, through different routes of administration such as oral, skin application, transplacental, perinatal, and subcutaneous injection iarc.frinchem.orgnih.gov.
This compound has been shown to cause tumors in two rodent species (mice and rats) at two different tissue sites (thyroid gland and liver) and via different exposure routes nih.govnih.gov. No carcinogenic effect was observed in hamsters iarc.frinchem.org.
This compound is known to induce thyroid follicular-cell adenomas and carcinomas in rats of both sexes when administered orally iarc.frinchem.orgnih.gov. This effect has been observed in various studies and is considered a significant finding nih.govnih.govciop.pl. In one experiment in rats, this compound also promoted thyroid follicular-cell tumors induced by N-nitrosobis(2-hydroxypropyl)amine iarc.frinchem.org. The mechanism underlying this compound-induced thyroid tumors is considered non-genotoxic inchem.orgepa.govciop.pl. It involves interference with the functioning of thyroid peroxidase, leading to reduced circulating thyroid hormone levels and a subsequent increase in thyroid-stimulating hormone (TSH) secretion iarc.frinchem.orgwho.intciop.pl. This continuous stimulation of the thyroid gland by elevated TSH levels is believed to cause hypertrophy and hyperplasia of thyroid follicular cells, which can precede the development of thyroid neoplasia iarc.frinchem.orginchem.orgwho.int.
Data Table: Thyroid Tumor Incidence in Rats (Illustrative based on text)
| Species | Administration Route | Tumor Type | Sex | Outcome | Source |
| Rat | Oral | Follicular-cell Adenomas | Males & Females | Increased incidence | iarc.frnih.gov |
| Rat | Oral | Follicular-cell Carcinomas | Males & Females | Increased incidence | iarc.frnih.gov |
| Rat | Subcutaneous | Thyroid-gland tumors | Unspecified | Induced tumors | nih.gov |
In mice, oral administration of this compound has been shown to produce hepatocellular tumors, including adenomas and carcinomas iarc.frinchem.orgnih.gov. Studies in mice exposed perinatally to this compound also resulted in hepatocellular carcinomas in male offspring iarc.frnih.gov. While high doses of this compound caused liver tumors in mice, carcinogenicity testing in rats did not consistently show the induction of tumors in organs other than the thyroid, although some studies mention liver tumors in rats as well inchem.orginchem.orgwho.int. The liver tumors observed in mice and benign pituitary tumors in rats are also considered to be produced by a non-genotoxic mechanism iarc.frciop.pl.
Data Table: Liver Tumor Incidence in Mice (Illustrative based on text)
| Species | Administration Route | Tumor Type | Sex | Outcome | Source |
| Mouse | Oral | Hepatocellular Adenomas | Both | Produced tumors | iarc.frnih.gov |
| Mouse | Oral | Hepatocellular Carcinomas | Both | Produced tumors | iarc.frnih.gov |
| Mouse | Perinatal exposure | Hepatocellular Carcinomas | Male | Induced tumors in offspring | iarc.frnih.gov |
Pituitary Tumors
Studies in experimental animals have indicated a link between this compound exposure and the development of pituitary tumors, particularly in rats. Dietary administration of this compound has been shown to marginally increase the incidence of benign pituitary gland tumors (adenomas) in female rats at the highest dose tested nih.govinchem.orgnih.govinchem.org. One study in Wistar rats fed diets containing 0, 1, 10, or 100 ppm this compound for two years observed an increased incidence of benign tumors in the pituitary gland at the 100 ppm level in females inchem.org. Another study involving rats treated with N-bis(2-hydroxypropyl)nitrosamine also noted the development of pituitary tumors, and the addition of this compound to this regimen did not affect the incidence of these tumors iarc.fr.
Species Differences in Carcinogenesis
This compound has demonstrated carcinogenic effects in experimental animals, specifically rodents, causing tumors in the thyroid gland and liver nih.govnih.gov. However, there are notable species differences in sensitivity and the types of tumors observed. While this compound induces thyroid follicular-cell tumors in both mice and rats, and liver tumors in mice and rats, hamsters have shown no indication of a carcinogenic effect when administered this compound orally nih.govinchem.orgnih.govinchem.org. Evidence from toxicological studies in experimental animals provides compelling evidence that rodents are substantially more sensitive than humans to the development of thyroid tumors in response to thyroid hormone imbalance, which is a key mechanism of this compound's action inchem.orgiarc.fr.
Non-genotoxic Mechanism of Carcinogenicity
The carcinogenic activity of this compound, particularly the induction of thyroid tumors in rodents, is understood to occur through a non-genotoxic mechanism inchem.orgiarc.frnih.gov. This mechanism primarily involves interference with the functioning of thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis inchem.orgiarc.fr. This interference leads to a reduction in circulating thyroid hormone concentrations, which in turn causes an increased secretion of thyroid-stimulating hormone (TSH) from the pituitary gland inchem.orgiarc.fr. Chronic stimulation of the thyroid gland by elevated TSH levels results in follicular-cell hypertrophy and hyperplasia, ultimately leading to tumor formation inchem.orgiarc.fr.
Human Carcinogenicity Data and Epidemiological Studies
Data available from epidemiological studies regarding the carcinogenicity of this compound in humans are considered inadequate to establish a definitive relationship nih.govnih.gov. The International Agency for Research on Cancer (IARC) has classified this compound as "not classifiable as to its carcinogenicity to humans" (Group 3) inchem.orgiarc.frnufarm.com.
A small cohort study of Swedish railroad workers exposed to herbicides found a statistically significant excess of all cancers combined among those exposed to both this compound and chlorophenoxy herbicides, but not among those exposed mainly to this compound nih.govinchem.orgnih.gov. The limited human data and the understanding of the non-genotoxic mechanism, which involves thyroid disruption to which rodents are more sensitive than humans, contribute to the current classification inchem.orgiarc.freuropa.eu.
Reproductive and Developmental Toxicity
Studies have investigated the potential reproductive and developmental toxicity of this compound in experimental animals. In a two-generation reproductive toxicity study in rats, effects on reproduction included decreased mating and fertility indices, increased gestation length, and decreased prenatal survival, litter size, pup body weight, and viability at certain dose levels fao.org. The no-observed-adverse-effect level (NOAEL) for reproductive toxicity in this study was 15 ppm (equal to 0.9 mg/kg body weight per day) fao.org. Parental toxicity at higher doses was severe and included effects on thyroid, changes in organ weights (including increased pituitary and reproductive tissues), and histopathological lesions fao.org.
In a developmental toxicity study in rabbits, maternal food consumption and body-weight gain were reduced at the highest dose tested (80 mg/kg body weight per day) fao.org. Male fetal body weights and mean litter weights were also reduced at this dose fao.org. The NOAEL for maternal and fetal toxicity in this study was 20 mg/kg body weight per day fao.org. Another study in mice showed impaired otolith formation at a high dose, but no specific effect on reproductive parameters was seen in a multigeneration rat study at certain dietary concentrations fao.org. Evidence from animal studies suggests the potential for developmental toxicity nufarm.com.
Immunotoxicity and Hypersensitivity
Information specifically detailing the immunotoxicity and hypersensitivity effects of this compound is limited in the provided search results. However, some general context on pesticides and immunotoxicity is available. Pesticide-associated immune system effects can include hypersensitivity reactions and suppression or stimulation of immune system function europa.eu. While some pesticides have been linked to immunotoxicity in animal and epidemiological studies, specific detailed research findings on this compound's immunotoxic or hypersensitivity effects were not prominently featured in the search results europa.euiwaponline.com. One source mentions immunotoxicity in certain special assays for this compound, but this was not confirmed in sensitization tests or histologically fao.org. This compound is reported not to be a skin sensitizer (B1316253) in guinea pigs epa.gov.
Analytical Methodologies for Amitrole Detection and Quantification
Extraction and Sample Preparation Techniques
Effective extraction and sample preparation are crucial steps before the chromatographic analysis of amitrole (B94729). The specific technique employed often depends on the sample matrix. For aqueous samples, direct analysis by HPLC is sometimes possible due to this compound's high solubility researchgate.net. However, for lower detection limits or complex matrices, pre-concentration and clean-up steps are necessary.
Solid-phase extraction (SPE) is a common technique used to enrich this compound from water samples and remove interfering substances researchgate.netnih.gov. For instance, an automated on-line SPE-HPLC method has been described for determining this compound in drinking, ground, and surface water researchgate.netnih.gov.
For solid matrices like soil, extraction with suitable solvents is required. Methods have been developed using ethanol (B145695)/water mixtures for extraction from fruit, crops, and soil iarc.frfao.orgfao.org. Another method for soil involves extraction with methanol/aqueous potassium bromide followed by sonic disruption and centrifugation epa.gov.
Clean-up procedures are often necessary after extraction to remove co-extracted matrix components that could interfere with the analysis. These can include techniques like column chromatography, such as using ion exchange resins or aluminum oxide iarc.frfao.orgfao.orgcaa.go.jp. Pre-treatment with hydrogen peroxide has also been used in the analysis of blackberry samples fao.org.
Derivatization is frequently employed, particularly for GC analysis or to enhance detection sensitivity in HPLC, especially when using fluorescence or UV detectors researchgate.netfao.orgcaa.go.jpacs.org. Derivatization with reagents like fluorescamine (B152294) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) allows for detection by fluorescence researchgate.netfao.orgcaa.go.jp. For UV detection, derivatization with agents like 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF) has been reported acs.orgnih.gov. Diazotization is another derivatization technique used for UV detection researchgate.net.
Chromatographic Methods
Chromatographic methods are widely used for separating this compound from other compounds in a sample matrix before detection and quantification.
Gas Chromatography (GC) with Nitrogen-Specific Detector
Gas chromatography with a nitrogen-specific detector (NPD) or nitrogen-phosphorus detector (NPD) has been used for the determination of this compound residues, particularly in fruit, crops, and soil iarc.frfao.orgfao.org. Due to this compound's low volatility and high polarity, derivatization is typically required before GC analysis to make the compound more amenable to this technique msu.ac.zw. Acetylation with acetic anhydride (B1165640) is one such derivatization method used for GC analysis iarc.frfao.org. While GC with NPD can achieve detection limits in the range of 0.01 mg/kg for residues in fruit and soil, the usefulness of nitrogen-specific detectors has sometimes been limited by erratic performance iarc.frfao.orgfao.orgepa.gov.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a widely used technique for this compound analysis, particularly for aqueous samples, owing to this compound's high solubility and polarity researchgate.netnhmrc.gov.au. Various detection methods can be coupled with HPLC to quantify this compound.
HPLC coupled with fluorescence detection (HPLC-FL) is a sensitive method for this compound analysis, often requiring pre-column derivatization with a fluorescent label researchgate.netfao.orgfao.orgcaa.go.jp. Fluorescamine is a common derivatization reagent used for this purpose, forming a fluorescent complex with this compound researchgate.netfao.orgcaa.go.jp. This method has been applied to various matrices, including blackberries, with reported limits of determination around 0.02 mg/kg fao.orgfao.org. An analytical method involving extraction with ethanol and 60% ethanol, clean-up with cation-exchange resins, and fluorescence derivatization with fluorescamine followed by HPLC-FL has been described for agricultural products caa.go.jp.
HPLC with electrochemical detection (HPLC-ECD) is another sensitive technique for determining this compound, particularly in water samples and samples of animal origin iarc.frfao.orgfao.orgnih.gov. This method can often analyze this compound directly without derivatization, offering an advantage in sample preparation time nih.gov. Limits of detection of 0.1 µg/L in water have been reported using HPLC-ECD iarc.frfao.orgfao.org. For samples of animal origin, extraction with water/acetone and partition with dichloromethane (B109758) may precede HPLC-ECD fao.org.
HPLC with UV detection (HPLC-UV) can also be used for this compound analysis, although it may be less sensitive than fluorescence or electrochemical detection and often requires higher concentrations or derivatization to enhance detectability researchgate.netacs.orgosha.govirsst.qc.ca. Pre-column derivatization with reagents like 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) has been shown to enable UV detection of this compound at 360 nm with a detection limit of 0.16 mg/L in environmental water samples acs.orgnih.gov. HPLC-UV has also been used for the analysis of this compound in air samples collected using impingers containing water, with a reported detection limit of 0.004 mg/m³ iarc.frosha.govirsst.qc.ca.
Here is a summary of some analytical methods for this compound detection and quantification:
| Method | Sample Matrix | Sample Preparation | Limit of Detection/Determination | Reference |
| GLC/NPD | Fruit, crops, soil | Extraction (ethanol:water), acetylation, partition, clean-up | 0.01 mg/kg | iarc.frfao.org |
| HPLC/FD | Blackberries | Extraction (ethanol:water), H₂O₂ treatment, ion exchange, fluorescamine derivatization | 0.02 mg/kg | iarc.frfao.orgfao.org |
| HPLC/ECD | Water | Cation exchange, ammonia (B1221849) elution, aluminum oxide clean-up | 0.1 µg/L | iarc.frfao.orgfao.org |
| HPLC/ECD | Crops, soil, milk, eggs, muscle | Extraction (acetone:water), partition (dichloromethane), clean-up | 0.005 mg/kg (soil), 0.01 mg/kg (vegetables), 0.005 mg/kg (animal origin) | iarc.frfao.orgfao.org |
| HPLC/UV | Air | Collection in water impingers | 0.004 mg/m³ | iarc.frosha.govirsst.qc.ca |
| HPLC/UV (with CNBF derivatization) | Environmental Water | Pre-column derivatization with CNBF | 0.16 mg/L | acs.orgnih.gov |
| SPE-HPLC-MS/MS (with FMOC-Cl derivatization) | Water | On-line SPE, pre-column derivatization with FMOC-Cl | 0.025 µg/L | researchgate.netnih.gov |
| Capillary Electrophoresis (CE)-ECD | Apple samples | Matrix solid-phase dispersion (MSPD) extraction | 0.4 µg/g | researchgate.net |
SPE-HPLC with Atmospheric Pressure Chemical Ionisation–Tandem Mass Spectrometry (LC-MS/MS)
Solid-Phase Extraction (SPE) coupled with High-Performance Liquid Chromatography (HPLC) and detection by Atmospheric Pressure Chemical Ionisation–Tandem Mass Spectrometry (APCI-MS/MS or LC-MS/MS) is a highly sensitive and selective method for the determination of this compound, particularly in water samples nhmrc.gov.auresearchgate.netcapes.gov.brnih.gov. This approach often involves a pre-column derivatization step to enhance the compound's detectability and allow for enrichment via SPE researchgate.netcapes.gov.brnih.gov.
A fully automated on-line SPE-HPLC method utilizing APCI-MS/MS detection has been described for this compound analysis in water. researchgate.netcapes.gov.brnih.gov. This method employs pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride directly within the aqueous sample matrix, enabling an enrichment step through SPE prior to HPLC separation researchgate.netcapes.gov.brnih.gov. The sensitivity of tandem mass spectrometric detection allows for very low limits of detection and quantification researchgate.netnih.gov. The use of tandem mass spectrometry provides high selectivity and reliable quantitation based on the consistent ratio of selected product ions and the compound's retention time researchgate.netnih.gov. This methodology has demonstrated performance characteristics that meet regulatory requirements, including good recoveries and repeatability in both drinking water and surface water samples researchgate.netcapes.gov.brnih.gov. Recoveries exceeding 95% in drinking water and 75% in surface water have been reported, with relative standard deviation (RSD) values below 9% for repeatability in drinking water and below 12% in surface water at a spiking level of 0.1 µg/L researchgate.netcapes.gov.brnih.gov.
Spectroscopic Methods
Spectroscopic methods have been employed for the detection and quantification of this compound, often in conjunction with chromatographic separation or following derivatization. Early methods for this compound residue analysis included colorimetric procedures inchem.org. These methods typically involved a color reaction after the extraction and clean-up of this compound from the sample matrix inchem.org. For instance, a colorimetric method applicable to soils depended on the formation of a green color upon reaction with sodium nitroprusside reagent inchem.org. Another colorimetric method for estimating residues in cranberry fruit involved purification using a cation exchange resin, treatment with nitrous acid, and coupling with N-1-naphthyl-ethylenediamine dihydrochloride (B599025) to produce a pink solution, the intensity of which was measured spectrophotometrically at 512 nm inchem.org.
Ultraviolet (UV) detection is also used in conjunction with HPLC for this compound analysis, often after pre-column derivatization to create a chromophore that absorbs UV light researchgate.netacs.org. Several reversed-phase HPLC methods have been developed using pre-column derivatization followed by UV detection researchgate.net. One such method involved diazotizing this compound in the aqueous sample and separating the derivative by HPLC with UV detection researchgate.net. Another approach utilized 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) for derivatization before HPLC-UV analysis researchgate.net. The derivatized this compound can be separated on a C18 column and detected at a specific wavelength, such as 360 nm acs.org.
Limits of Detection and Quantification in Various Matrices
The limits of detection (LOD) and quantification (LOQ) for this compound vary depending on the analytical method employed and the matrix being analyzed. Highly sensitive methods like SPE-HPLC-APCI-MS/MS can achieve very low detection and quantification limits, particularly in water.
The following table summarizes some reported LOD and LOQ values for this compound in different matrices:
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Drinking water | SPE-HPLC-APCI-MS/MS | 0.025 µg/L | 0.025 µg/L | nhmrc.gov.auresearchgate.netcapes.gov.brnih.gov |
| Ground and surface water | SPE-HPLC-APCI-MS/MS | 0.025 µg/L | 0.025 µg/L | researchgate.netcapes.gov.brnih.gov |
| Environmental water | Pre-column derivatization HPLC-UV | 0.16 mg/L | Not specified | acs.org |
| Water (general) | Gas Chromatography | 0.1 µg/L | Not specified | nhmrc.gov.au |
| Water (general) | HPLC with electrochemical detection | 0.1 µg/L | Not specified | nhmrc.gov.au |
| Water (mineral) | Preconcentration + Electrochemical detection | 0.6 µg/L | Not specified | researchgate.net |
| Air | Impinger (water) + HPLC/UV | 0.004 mg/m³ | Not specified | iarc.fr |
| Fruit, crops, wine, soil | Extraction + various methods | 0.01-0.02 mg/kg | Not specified | fao.org |
| Plant material | HPLC with electrochemical detection | 0.01 mg/kg | Not specified | who.int |
| Potatoes, fodder beets | Ion-pair HPLC | 0.005-0.01 mg/kg | Not specified | who.int |
| Sandy soils | Capillary GC with alkali flame ionization detector | 0.02 mg/kg | Not specified | who.int |
| Soil | Colorimetric | 1 mg/L (in aqueous) | Not specified | inchem.org |
| Cranberry fruit | Colorimetric/Spectrophotometric | 0.03 mg/kg | Not specified | inchem.org |
| Biological systems | Derivatization + Colorimetric | 0.1-3.3 mg/kg | Not specified | inchem.org |
| Grain and straw | Not specified | 0.02 ppm | Not specified | inchem.org |
| Apples | Not specified | 0.01-0.02 mg/kg | Not specified | inchem.org |
It is important to note that LODs and LOQs can be influenced by sample preparation techniques, matrix effects, and the specific instrument configuration used. For instance, pre-concentration steps like SPE can lower detection limits in water samples researchgate.netresearchgate.netcapes.gov.brnih.gov. While information on LODs in biological samples beyond general "biological systems" is limited in the search results, the methods described for other matrices, particularly LC-MS/MS, are often adaptable for biological matrices with appropriate sample preparation.
Herbicide Resistance and Amitrole
Evolution of Resistance in Weed Species
The evolution of herbicide resistance is a clear example of natural selection in action. nih.govsciencedaily.com Within any large weed population, there exists natural genetic variability. 4farmers.com.au Some individual plants may possess pre-existing traits that confer a degree of tolerance to a particular herbicide. When a herbicide like This compound (B94729) is applied, these tolerant individuals are more likely to survive and produce offspring, passing on their resistance traits. With repeated applications, the proportion of resistant individuals in the population increases, eventually leading to a field population dominated by a resistant biotype. 4farmers.com.au
A notable and well-documented case of resistance involving this compound occurred in a biotype of rigid ryegrass (Lolium rigidum) in Australia. This population became resistant to this compound and atrazine after approximately 10 years of continuous exposure to a mixture of these two herbicides. cambridge.orghracglobal.com The persistent use of the same chemical combination created a consistent selection pressure that favored the survival and proliferation of individuals capable of withstanding the effects of both active ingredients. cambridge.org The development of resistance in species like Lolium rigidum highlights the evolutionary resilience of weed populations under intense chemical selection. nih.gov
Mechanisms of Herbicide Resistance
Herbicide resistance in weeds is broadly categorized into two main types of mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govnih.gov These mechanisms determine how a plant survives herbicide application, with NTSR being a particularly complex and challenging form of resistance. nih.govclemson.edu
Target-site resistance (TSR) occurs when a mutation alters the specific protein (the "target site") that the herbicide is designed to bind to and inhibit. growiwm.orgnih.govsyngenta.ca This change, often a single amino acid substitution in the protein sequence, prevents the herbicide molecule from effectively binding to its target, rendering the herbicide ineffective. syngenta.caiastate.edu The plant's physiological pathway, therefore, continues to function normally despite the presence of the herbicide. syngenta.ca In some less common cases, TSR can also result from the overproduction of the target enzyme due to gene amplification, requiring significantly more herbicide to inhibit the process. nih.govsyngenta.ca TSR typically confers resistance only to herbicides with the same mode of action, as they all interact with the same target site. growiwm.org
Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal dose of the herbicide from reaching its intended target site. nih.govwordpress.com One of the most common and concerning forms of NTSR is enhanced metabolism, where the resistant plant can rapidly detoxify the herbicide before it can cause significant harm. nih.govnih.gov This detoxification is often carried out by families of enzymes, such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs), which chemically modify the herbicide into non-toxic forms. nih.govacs.org
In the case of the this compound-resistant biotype of Lolium rigidum, evidence points towards an NTSR mechanism. cambridge.org Studies on this biotype revealed that its resistance to photosystem II (PSII) inhibiting herbicides (which were part of the cross-resistance pattern) was not due to an alteration of the herbicide's target site in the chloroplasts. cambridge.org This suggests that the basis for resistance is likely enhanced metabolic degradation or sequestration of the herbicide within the plant, preventing it from reaching its site of action. cambridge.org NTSR is considered a major threat because it can confer resistance to multiple herbicides with different modes of action. wordpress.comnih.gov
Cross-Resistance Patterns with Other Herbicides
A key characteristic of non-target-site resistance is its potential to confer cross-resistance to a wide array of herbicides with different chemical structures and modes of action. nih.govwordpress.com This occurs when a single, generalist detoxification mechanism, such as an enhanced P450 enzyme system, can recognize and metabolize multiple, chemically dissimilar herbicides. nih.gov
The biotype of Lolium rigidum that evolved resistance to this compound after a decade of selection with an this compound/atrazine mixture demonstrated a broad pattern of cross-resistance. cambridge.orghracglobal.com In addition to this compound and atrazine, this biotype was also found to be resistant to other triazines, substituted ureas, and a triazinone herbicide, as detailed in the table below. cambridge.org This pattern, where resistance extends across various herbicide groups, is a classic indicator of a non-target-site, metabolism-based resistance mechanism. hracglobal.comnih.gov Conversely, the biotype remained susceptible to herbicides from other chemical families, such as sulfonylureas (e.g., chlorsulfuron), "fops" and "dims" (e.g., diclofop, sethoxydim), and glyphosate (B1671968). cambridge.org
| Herbicide Class | Specific Herbicide | Resistance Status in Lolium rigidum Biotype |
|---|---|---|
| Triazole | This compound | Resistant |
| Chloro-s-triazines | Atrazine | Resistant |
| Simazine | Resistant | |
| Cyanazine | Resistant | |
| Methylthio-s-triazines | Ametryn | Resistant |
| Prometryn | Resistant | |
| Substituted Ureas | Chlortoluron | Resistant |
| Isoproturon | Resistant | |
| Diuron | Resistant | |
| Triazinone | Metribuzin | Resistant |
| Sulfonylurea | Chlorsulfuron | Susceptible |
| ACCase Inhibitor ("fop") | Diclofop | Susceptible |
| ACCase Inhibitor ("dim") | Sethoxydim | Susceptible |
| Glycine (B1666218) | Glyphosate | Susceptible |
Future Research Directions and Knowledge Gaps for Amitrole
Understanding Species-Specific Toxicological Responses
Current research indicates variability in the toxicological effects of Amitrole (B94729) across different species. For instance, this compound is known to be goitrogenic (causing goitre, or enlargement of the thyroid gland) in mice, rats, and sheep, but not in Syrian hamsters, dogs, or cattle at tested doses inchem.org. The mechanism of thyroid toxicity in sensitive species involves the inhibition of thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis inchem.org. This inhibition leads to decreased levels of circulating thyroid hormones (T4 and T3), which in turn stimulates the pituitary gland to increase the secretion of thyroid stimulating hormone (TSH). Elevated TSH can cause thyroid hypertrophy, hyperplasia, and potentially neoplasia inchem.org.
Studies have also highlighted species differences in the effects on the thyroid and liver, indicating a need for further investigation into the underlying mechanisms responsible for these variations who.int. For example, while this compound induced thyroid tumours in rats, high doses also caused liver tumours in mice, but not typically in other organs in rats who.int. Understanding these species-specific responses is crucial for extrapolating animal study findings to humans and assessing ecological risks accurately. Rodents, for instance, appear substantially more sensitive than humans to the development of thyroid tumours resulting from thyroid hormone imbalance nih.gov.
Further research is needed to elucidate the specific metabolic pathways and physiological differences that contribute to the varied sensitivities observed among species. This could involve comparative studies examining the absorption, distribution, metabolism, and excretion of this compound in different organisms, as well as detailed investigations into the molecular interactions with thyroid peroxidase and other potential targets in various species.
In Vitro and In Vivo Enzyme System Studies Related to this compound Toxicity
This compound is known to affect a variety of biochemical systems, including inhibiting catalase and peroxidase enzyme activity, as well as certain enzymes associated with oxidative metabolism inchem.org. Its goitrogenic effect upon continuous long-term exposure is likely a result of continuous inhibition of peroxidase activity inchem.org. Studies have shown that acute administration of this compound to rats depresses the activity of catalase and peroxidase enzymes, with liver peroxidase recovering within 24 hours, while liver and kidney catalase depression takes longer to recover inchem.org.
Future research should focus on detailed in vitro and in vivo studies to identify and characterize the specific enzyme systems affected by this compound beyond catalase and peroxidase. This includes investigating its effects on drug-metabolizing enzymes, antioxidant defense systems, and other crucial enzymatic pathways that could be involved in its toxicity. Such studies could utilize advanced techniques like enzyme kinetics, proteomics, and metabolomics to gain a deeper understanding of the biochemical perturbations caused by this compound exposure. There is a specific need for in vitro and in vivo studies on the effects on specific enzyme systems potentially involved in this compound toxicity who.int.
Studies have also explored the effect of this compound on enzymes in non-mammalian species, such as the inhibition of carotenoid synthesis in plants, which is a mechanism of its herbicidal action researchgate.net. Further research could investigate if similar or different enzymatic targets are relevant in the toxicity observed in various non-target organisms.
Advanced Genotoxicity Testing
The genotoxic potential of this compound has been a subject of investigation, with some studies reporting equivocal results inchem.orgwho.int. While some in vitro assays have shown positive responses in bacterial mutation tests, recombinogenicity assays in yeast, and some mammalian cell assays for mutation, sister-chromatid exchange, and cell transformation, no genotoxicity has been consistently demonstrated in vivo inchem.org. Based on the lack of genotoxicity in vivo assays, the genotoxic potential of this compound has been considered equivocal inchem.org.
The IARC Working Group concluded that based on the lack of genotoxicity, the liver tumours in mice and benign pituitary tumours in rats induced by this compound were also likely produced by a non-genotoxic mechanism iarc.frpublications.gc.ca. However, the specific non-genotoxic mechanism for these tumours was not provided by the agency publications.gc.ca.
Despite the current assessment of equivocal or lack of in vivo genotoxicity, further research utilizing advanced genotoxicity testing methods is warranted to definitively assess this compound's potential to damage genetic material. This includes employing more sensitive and mechanistic in vivo genotoxicity tests beyond traditional chromosome aberration assays who.int. Advanced assays such as the in vivo Comet assay, transgenic rodent gene mutation assays, and the Pig-a assay could provide more comprehensive insights into potential DNA damage and mutagenicity gentronix.co.uk.
Furthermore, exploring the potential for this compound to act as a co-genotoxic agent, synergizing the genotoxicity of other compounds like cadmium and chromium(VI) by inhibiting protective enzymes like catalase, represents another important area for future research generations-futures.fr.
The development and application of advanced in vitro assays that provide mechanistic insight into genotoxic properties, such as reporter systems that indicate activation of specific cellular signaling pathways in response to DNA damage or oxidative stress, could also contribute to a better understanding of this compound's potential genotoxicity oup.comresearchgate.net.
Q & A
Q. How should researchers address ethical concerns in this compound ecotoxicity studies?
- Methodological Answer : Follow institutional animal care guidelines (e.g., IACUC approval) for vertebrate testing. Minimize organism suffering through humane endpoints (e.g., early euthanasia criteria). For field studies, obtain permits from environmental agencies and assess risks to non-target species. Disclose conflicts of interest in publications .
Data Management and Reporting
Q. What are best practices for curating and sharing this compound research data?
- Methodological Answer : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles. Deposit spectral data in repositories like PubChem or ChEMBL. Annotate metadata with experimental conditions (temperature, pH) and instrument parameters (e.g., HPLC column type). Employ version control (Git) for code and datasets. Cite primary sources to avoid copyright issues .
Q. How to structure a research paper on this compound to meet journal standards?
- Methodological Answer : Follow discipline-specific guidelines (e.g., Medicinal Chemistry Research):
- Abstract : Highlight hypotheses, methods, and key findings (e.g., "this compound reduced chlorophyll synthesis by 40% in Lemna minor at 10 ppm").
- Methods : Detail synthesis, instrumentation, and statistical tests.
- Results : Use tables for raw data (e.g., LC50 values) and figures for trends (dose-response curves).
- Discussion : Contrast results with prior studies and propose mechanisms for discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
